Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
Overview
Description
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is known for its unique structure, which includes a cyano group, a pyridine ring, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate can be synthesized through several methods. One common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine . The reaction is typically carried out in an organic solvent like ethanol at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides.
Scientific Research Applications
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a ligand in coordination chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate: Contains a bromo group and a different position of the pyridine ring.
(2E)-2-Cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid: Features a pyrazole ring and a different substitution pattern.
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-pyridin-4-ylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQQEHSYHZOLQ-YFHOEESVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=NC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=NC=C1)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181302 | |
Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136633-61-9 | |
Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136633-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-cyano-3-(4-pyridinyl)-, ethyl ester, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001181302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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